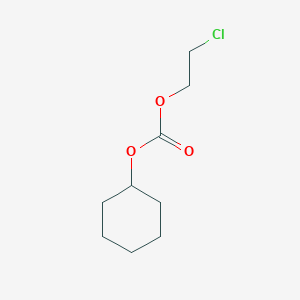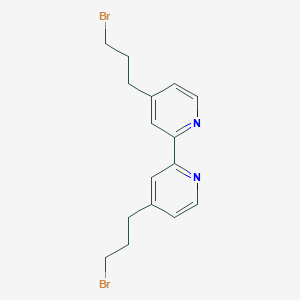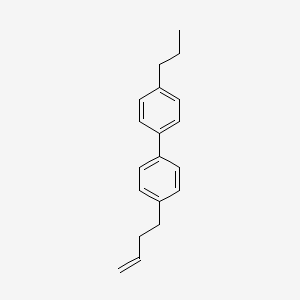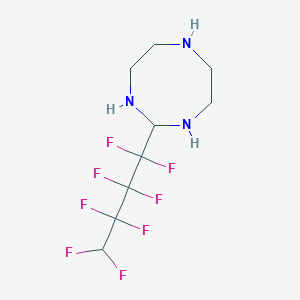![molecular formula C22H20O2S B12552404 1,1'-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene CAS No. 167355-17-1](/img/structure/B12552404.png)
1,1'-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene is an organic compound that features a complex structure with multiple benzene rings and a sulfonyl group
Méthodes De Préparation
The synthesis of 1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include benzene derivatives and sulfonyl chlorides.
Reaction Conditions: The key step involves the reaction of a benzene derivative with a sulfonyl chloride in the presence of a base, such as pyridine, to form the sulfonylated intermediate.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with another benzene derivative under conditions that promote the formation of the final product. This may involve the use of catalysts such as palladium or nickel complexes.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced sulfonyl derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene rings are substituted with various functional groups using reagents such as halogens, nitrating agents, or alkylating agents.
Addition: Addition reactions can occur at the double bond in the prop-1-ene moiety, leading to the formation of saturated derivatives.
Applications De Recherche Scientifique
1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene has several scientific research applications:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors, which may lead to the development of new therapeutic agents.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition or activation of enzymatic activity. The compound’s benzene rings can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene can be compared with other similar compounds:
1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene: This compound has a similar structure but lacks the sulfonyl group, resulting in different chemical properties and reactivity.
1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene: This compound contains additional functional groups, such as hydroxyl or amino groups, which can significantly alter its reactivity and applications.
1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene:
Propriétés
Numéro CAS |
167355-17-1 |
|---|---|
Formule moléculaire |
C22H20O2S |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
1-[(1R)-1,3-diphenylprop-2-enyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C22H20O2S/c1-18-12-15-21(16-13-18)25(23,24)22(20-10-6-3-7-11-20)17-14-19-8-4-2-5-9-19/h2-17,22H,1H3/t22-/m1/s1 |
Clé InChI |
AQZHDBHVKNISCQ-JOCHJYFZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)[C@H](C=CC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C(C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


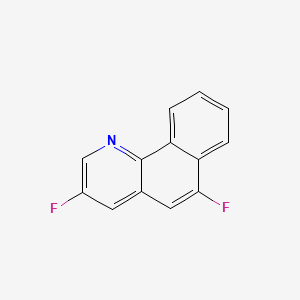
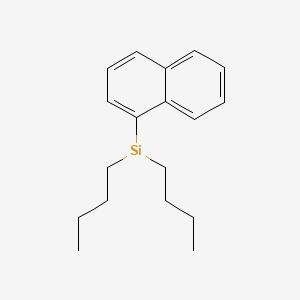
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide](/img/structure/B12552341.png)
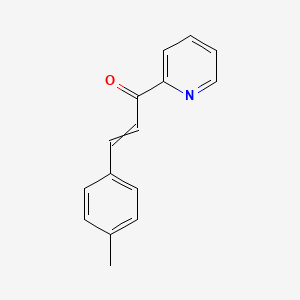

![4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid](/img/structure/B12552361.png)

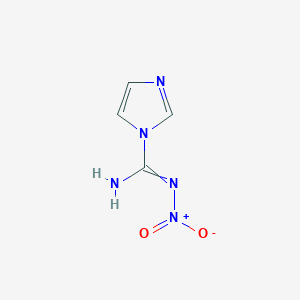
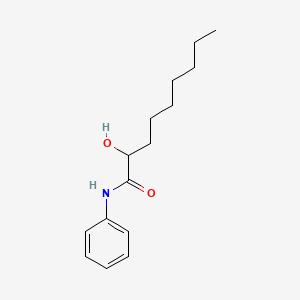
![4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol](/img/structure/B12552378.png)
